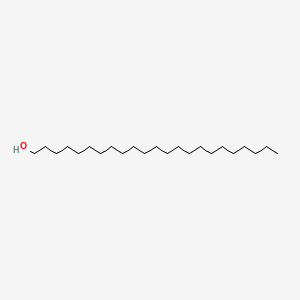

1-Tricosanol

Description

1-Tricosanol has been reported in Solanum tuberosum, Brassica oleracea, and other organisms with data available.

from the bulbs of Polianthes tuberosa (Amaryllidaceae); structure in first source

Properties

IUPAC Name |

tricosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLNRAYTBIFSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185260 | |

| Record name | Tricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3133-01-5 | |

| Record name | 1-Tricosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3133-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tricosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003133015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRICOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22080OPOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physiological Role of Long-Chain Fatty Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain fatty alcohols (LCFAs) are aliphatic alcohols with chain lengths of 12 carbon atoms or more. Once considered simple metabolic intermediates, a growing body of evidence reveals their multifaceted physiological roles, extending from structural components of cellular membranes to precursors of vital lipids and potential modulators of cellular signaling. This technical guide provides an in-depth overview of the metabolism, physiological functions, and associated pathologies of LCFAs. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development in this area.

Metabolism of Long-Chain Fatty Alcohols: The Fatty Alcohol Cycle

In mammalian cells, the metabolism of LCFAs is governed by a cyclic pathway that involves the interconversion of fatty acids, fatty acyl-CoAs, fatty aldehydes, and fatty alcohols. This "fatty alcohol cycle" is crucial for maintaining the homeostasis of these lipid species.[1]

Biosynthesis of Long-Chain Fatty Alcohols

The primary route for LCFA synthesis is the reduction of long-chain fatty acyl-CoAs. This two-step process is catalyzed by two distinct enzyme activities that are part of the fatty acyl-CoA reductase (FAR) enzymes. In humans, there are two main FAR enzymes, FAR1 and FAR2.[2]

-

Fatty Acyl-CoA Reductase 1 (FAR1): This enzyme preferentially reduces both saturated and unsaturated fatty acyl-CoAs with chain lengths of C16 and C18 to their corresponding fatty alcohols.[2][3] FAR1 is essential for the biosynthesis of plasmalogens, a class of ether phospholipids.[2]

-

Fatty Acyl-CoA Reductase 2 (FAR2): FAR2 shows a preference for saturated C16 and C18 fatty acyl-CoAs.

The reduction of fatty acyl-CoA to a fatty alcohol requires NADPH as a cofactor.

Catabolism of Long-Chain Fatty Alcohols

The oxidation of LCFAs back to fatty acids is carried out by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex. This complex consists of two distinct enzymes that act sequentially:

-

A long-chain alcohol dehydrogenase component oxidizes the fatty alcohol to a fatty aldehyde.

-

Fatty aldehyde dehydrogenase (FALDH) , encoded by the ALDH3A2 gene, then catalyzes the NAD+-dependent oxidation of the fatty aldehyde to a fatty acid.

This catabolic pathway is critical for preventing the accumulation of potentially toxic fatty aldehydes and for recycling fatty alcohols back into the fatty acid pool.

The Fatty Alcohol Cycle.

Physiological Functions

Precursors to Structural and Storage Lipids

A primary function of LCFAs is to serve as building blocks for other essential lipid molecules.

-

Wax Esters: LCFAs are esterified to fatty acids to form wax esters. These are neutral lipids that are major components of sebum, secreted by sebaceous glands, which helps to lubricate and waterproof the skin and hair.

-

Ether Lipids (Plasmalogens): LCFAs are the precursors for the alkyl chain that is attached via an ether bond to the glycerol backbone of ether phospholipids, the most abundant of which are plasmalogens. Plasmalogens are particularly enriched in the brain and heart and are thought to play roles in protecting cells from oxidative stress and in signal transduction.

Role in Membrane Structure and Function

Due to their amphipathic nature, LCFAs can insert into cellular membranes, potentially altering their physical properties. While high concentrations can have a detergent-like effect, physiological concentrations may influence membrane fluidity and the function of membrane-bound proteins.

Signaling Roles of Long-Chain Fatty Alcohols and Their Derivatives

The direct signaling roles of LCFAs are not well-established. However, they can influence signaling pathways indirectly:

-

Conversion to Bioactive Fatty Acids: Through the fatty alcohol cycle, LCFAs are converted to fatty acids. Long-chain fatty acids and their derivatives are well-known signaling molecules that can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and G-protein coupled receptors (GPCRs) like GPR40 and GPR120.

-

Modulation of Ion Channels: There is some evidence to suggest that long-chain alcohols can directly interact with and modulate the function of certain ion channels, although this area requires further investigation.

Potential Signaling Mechanisms of LCFAs.

Pathophysiology and Clinical Relevance

Defects in LCFA metabolism are associated with several inherited metabolic disorders, highlighting their importance in human health.

Sjögren-Larsson Syndrome (SLS)

SLS is an autosomal recessive neurocutaneous disorder caused by mutations in the ALDH3A2 gene, leading to a deficiency in fatty aldehyde dehydrogenase (FALDH). This enzymatic block results in the impaired oxidation of fatty aldehydes and, consequently, the accumulation of LCFAs (predominantly C16:0 and C18:0 alcohols) in plasma and cultured cells. The clinical features of SLS include ichthyosis (scaly skin), intellectual disability, and spasticity.

Peroxisomal Biogenesis Disorders

Disorders such as Zellweger syndrome, which involve defects in peroxisome formation, lead to a range of metabolic abnormalities, including impaired ether lipid synthesis. Since the initial steps of ether lipid biosynthesis occur in peroxisomes and require fatty alcohols, these patients exhibit reduced levels of plasmalogens.

Quantitative Data

Quantitative data on the physiological concentrations of free LCFAs in human tissues are sparse in the literature. The table below summarizes available data from cultured human fibroblasts.

| Fatty Alcohol | Normal Fibroblasts (ng/mg protein) | Sjögren-Larsson Syndrome Fibroblasts (ng/mg protein) | Fold Change | Reference |

| 16:0-OH (Hexadecanol) | 13 ± 5 | 95 ± 26 | ~7.3 | |

| 18:0-OH (Octadecanol) | 8 ± 6 | 61 ± 20 | ~7.6 | |

| Total (16:0-OH + 18:0-OH) | 22 ± 10 | 162 ± 29 | ~7.4 | **** |

Data are presented as mean ± SD.

Enzyme Kinetics:

Specific kinetic parameters (Km, Vmax) for human FAR1 and FAR2 are not well-documented in the literature. However, substrate specificity studies have been performed.

| Enzyme | Preferred Substrates | Reference |

| Human FAR1 | Saturated and unsaturated C16-C18 fatty acyl-CoAs | |

| Human FAR2 | Saturated C16-C18 fatty acyl-CoAs | |

| Rat Liver FAO | Apparent Km for hexadecanol: 0.67 µM; Vmax: 5.98 nmol/min/mg protein |

Experimental Protocols

Extraction and Quantification of Long-Chain Fatty Alcohols by GC-MS

This protocol describes the analysis of free LCFAs in biological samples.

1. Lipid Extraction (Folch Method)

-

Homogenize the tissue or cell pellet in a 2:1 (v/v) chloroform:methanol solution.

-

Vortex thoroughly and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Trimethylsilyl (TMS) Ethers

-

To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Incubate at 60-70°C for 30 minutes to convert the hydroxyl group of the fatty alcohols to a more volatile TMS ether.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 300°C), and holds to ensure elution of the long-chain compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the TMS derivatives of the LCFAs of interest.

-

Quantification: Use an internal standard (e.g., a deuterated or odd-chain fatty alcohol) added at the beginning of the extraction process for accurate quantification.

GC-MS Analysis Workflow for LCFAs.

Assay for Fatty Alcohol:NAD+ Oxidoreductase (FAO) Activity

This assay measures the conversion of a radiolabeled fatty alcohol to a fatty acid.

1. Preparation of Cell Lysate/Microsomes

-

Homogenize cells or tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Prepare a microsomal fraction by differential centrifugation if required, as FAO activity is localized to the microsomes.

-

Determine the protein concentration of the lysate or microsomal fraction.

2. Reaction Mixture

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.4).

-

The reaction mixture should contain:

-

The cell lysate or microsomal protein.

-

NAD+ (as the cofactor).

-

A radiolabeled long-chain fatty alcohol substrate (e.g., [1-14C]hexadecanol) complexed to albumin.

-

3. Enzyme Reaction

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., HCl).

4. Extraction and Analysis

-

Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol.

-

Separate the fatty acid product from the fatty alcohol substrate using thin-layer chromatography (TLC).

-

Visualize the spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials.

-

Quantify the radioactivity in the fatty acid spot using liquid scintillation counting to determine the enzyme activity.

Thin-Layer Chromatography (TLC) for Neutral Lipid Separation

1. Plate Preparation

-

Use a pre-coated silica gel TLC plate.

-

Activate the plate by heating at 110°C for 30-60 minutes before use.

2. Sample Application

-

Dissolve the lipid extract in a small volume of a volatile solvent (e.g., chloroform).

-

Using a capillary tube or microsyringe, carefully spot the sample onto the origin line of the TLC plate.

-

Also spot lipid standards (e.g., fatty alcohol, fatty acid, wax ester, cholesterol) in adjacent lanes.

3. Development

-

Place the plate in a TLC chamber containing a solvent system for neutral lipids (e.g., hexane:diethyl ether:acetic acid in a ratio of 80:20:1, v/v/v).

-

Allow the solvent front to migrate up the plate until it is near the top.

4. Visualization

-

Remove the plate from the chamber and allow the solvent to evaporate completely.

-

Visualize the separated lipids by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by charring on a hot plate).

-

The different lipid classes will separate based on their polarity, with non-polar lipids like wax esters migrating furthest up the plate and more polar lipids like fatty alcohols and fatty acids migrating less.

Conclusion and Future Directions

Long-chain fatty alcohols are integral to cellular lipid metabolism, with established roles as precursors for essential structural and barrier lipids. The severe pathologies associated with defects in their metabolism underscore their physiological importance. While their metabolic pathways are reasonably well-understood, several key areas require further investigation. Specifically, there is a need for comprehensive quantitative data on the tissue-specific concentrations of LCFAs in healthy individuals. Furthermore, the direct signaling roles of LCFAs remain an open and intriguing area of research. Elucidating these aspects will be crucial for a complete understanding of their function in health and disease and for the development of novel therapeutic strategies targeting this class of molecules.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of 1-Tricosanol

Disclaimer: Scientific research on the specific therapeutic effects of isolated 1-tricosanol is limited. This document provides a comprehensive overview of the therapeutic potential of policosanol, a well-studied mixture of long-chain fatty alcohols of which this compound is a minor component. The findings presented for policosanol offer a foundational context for the potential, yet unproven, effects of this compound.

Introduction

This compound is a long-chain primary fatty alcohol with the chemical formula C23H48O.[1] It is found in various natural sources, including plant waxes, and is a minor constituent of a mixture of long-chain fatty alcohols known as policosanol.[2] While research on this compound as a standalone compound is sparse, policosanol has been the subject of numerous studies for its potential therapeutic effects, particularly in the areas of cardiovascular health. This technical guide will summarize the existing research on policosanol to infer the potential therapeutic avenues for this compound, detail relevant experimental protocols, and present key data in a structured format.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H48O | [1] |

| Molecular Weight | 340.6 g/mol | [1] |

| IUPAC Name | Tricosan-1-ol | [1] |

| CAS Number | 3133-01-5 | |

| Appearance | White to almost white powder/crystal | |

| Purity | >90.0% (GC) |

Therapeutic Potential of Policosanol (Containing this compound)

Policosanol is a mixture of high-molecular-weight primary aliphatic alcohols isolated from sources like sugar cane wax. Its main component is octacosanol, with this compound being a minor element, constituting less than 1% of the mixture. The therapeutic effects of policosanol have been investigated in several areas:

Cholesterol Regulation

Numerous studies have suggested that policosanol can effectively lower serum cholesterol levels. It is believed to decrease total cholesterol (TC) and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The proposed mechanism of action involves the inhibition of cholesterol synthesis and an increase in LDL processing.

Antiplatelet Activity

Policosanol has been shown to inhibit platelet aggregation. This effect is dose-dependent and has been observed in healthy volunteers. This antiplatelet action could contribute to its potential cardiovascular benefits.

Anti-inflammatory and Neuroprotective Effects

Emerging research suggests that policosanol may possess anti-inflammatory and neuroprotective properties, although this is a less-explored area compared to its effects on cholesterol and platelet aggregation. Some studies indicate that long-chain alcohols may have antioxidant and anti-inflammatory activities. The neuroprotective potential is thought to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on policosanol.

Table 1: Effects of Policosanol on Lipid Profiles in Humans

| Study Population | Dosage | Duration | LDL-C Reduction (%) | TC Reduction (%) | HDL-C Increase (%) | Reference |

| Type II Hypercholesterolemia | 10 mg/day | 8 weeks | 24% | - | - | |

| Type II Hypercholesterolemia | 20 mg/day | - | 22% (vs. Lovastatin) | - | - | |

| Type II Hypercholesterolemia | 10 mg/day | - | 15% (vs. Simvastatin) | - | - |

Table 2: Effects of Policosanol on Platelet Aggregation in Healthy Volunteers

| Agonist | Dosage | Duration | Inhibition of Aggregation (%) | Reference |

| ADP | 20 mg/day | 7 days | Not specified | |

| Epinephrine | 20 mg/day | 7 days | Not specified | |

| All agonists | 40 mg/day | 7 days | Significant inhibition |

Mechanism of Action: The AMPK Signaling Pathway

The cholesterol-lowering effects of policosanol are not due to direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Instead, it is proposed that policosanol activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and inactivates HMG-CoA reductase, leading to reduced cholesterol synthesis. This indirect mechanism of HMG-CoA reductase regulation suggests a safer profile compared to statins, which directly inhibit the enzyme.

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This protocol is based on methodologies used to study the effects of compounds on HMG-CoA reductase activity in cell lysates.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.

-

Treatment: Cells are incubated with the test compound (e.g., policosanol or this compound) at various concentrations for a specified period (e.g., 3 hours).

-

Cell Lysis: After incubation, cells are washed and lysed to release cellular contents, including HMG-CoA reductase.

-

Enzyme Activity Measurement: The lysate is incubated with a reaction mixture containing [14C]HMG-CoA. The conversion of [14C]HMG-CoA to [14C]mevalonate is measured by techniques such as thin-layer chromatography or scintillation counting.

-

Data Analysis: The enzyme activity in treated cells is compared to that in untreated control cells to determine the percentage of inhibition.

Platelet Aggregation Assay

This protocol is adapted from studies on the antiplatelet effects of various compounds.

-

Blood Collection: Whole blood is collected from healthy human volunteers.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.

-

Incubation: PRP is incubated with the test compound (e.g., this compound) or a vehicle control at 37°C for a short period (e.g., 5 minutes).

-

Induction of Aggregation: A platelet aggregation agonist (e.g., ADP, collagen, or arachidonic acid) is added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.

-

Data Analysis: The percentage of aggregation in the presence of the test compound is compared to the control to determine the inhibitory effect.

Western Blot for AMPK Phosphorylation

This protocol is a standard method to assess the activation of signaling proteins like AMPK.

-

Cell Culture and Treatment: Cells (e.g., HepG2) are treated with the test compound for a specified time.

-

Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry Analysis: The intensity of the p-AMPK band is normalized to the total AMPK band to quantify the level of AMPK activation.

Visualizations

Caption: Proposed mechanism of action for policosanol.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available scientific literature strongly suggests that policosanol, a mixture containing this compound, has potential therapeutic effects, particularly in the management of hypercholesterolemia and the inhibition of platelet aggregation. The proposed mechanism of action via AMPK activation presents a novel approach to cholesterol regulation.

However, a significant knowledge gap exists regarding the specific bioactivity of this compound as an isolated compound. Future research should focus on:

-

In vitro studies to determine the direct effects of purified this compound on HMG-CoA reductase activity, AMPK activation, and platelet aggregation.

-

In vivo studies in animal models to assess the pharmacokinetic and pharmacodynamic properties of this compound and its efficacy in modulating lipid profiles.

-

Comparative studies to elucidate the relative contribution of this compound to the overall therapeutic effects of policosanol.

A deeper understanding of the individual components of policosanol, such as this compound, will be crucial for the development of more targeted and potentially more effective therapeutic agents for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Tricosanol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tricosanol, a long-chain primary fatty alcohol with the chemical formula C₂₃H₄₈O, is a component of plant cuticular waxes.[1] These waxes form a protective layer on the surface of plants, playing a crucial role in preventing water loss and protecting against environmental stresses.[2] this compound has been identified in various plants, including the leaves of cork oak (Quercus suber), wheat bran, and the aerial parts of Centaurea austro-anatolica.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, targeting researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound Extraction

The extraction of this compound from plant sources is the initial and critical step for its subsequent study and utilization. As a non-polar compound, this compound is readily soluble in organic solvents such as hexane, ethanol, and chloroform, and is insoluble in water. The selection of an appropriate extraction method is paramount and depends on factors such as the plant matrix, desired yield and purity, and available resources. Common techniques include solvent extraction (Soxhlet and simple immersion), and supercritical fluid extraction (SFE), each with distinct advantages and disadvantages in terms of efficiency, solvent consumption, and environmental impact. Following extraction, purification is typically achieved through column chromatography, and quantification is performed using gas chromatography-mass spectrometry (GC-MS) after a derivatization step to enhance volatility.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. Non-polar solvents are generally more effective at extracting lipophilic compounds like long-chain alcohols. The following tables summarize quantitative data on total wax and long-chain alcohol yields using different techniques.

Table 1: Effect of Solvent Polarity on Plant Wax Extraction Yield

| Solvent | Polarity | Typical Wax Yield (%) | Notes |

| n-Hexane | Non-polar | 1.5 - 15.0 | High selectivity for non-polar lipids.[3] |

| Dichloromethane | Moderately Polar | 2.0 - 10.0 | Good for a broad range of lipids. |

| Chloroform | Moderately Polar | 10.0 - 15.0 | High extraction yield for various lipids.[3] |

| Ethanol | Polar | 0.3 - 5.0 | Co-extracts more polar compounds. |

| Water | Highly Polar | < 0.1 | Ineffective for wax extraction. |

Note: Yields are highly dependent on the plant species and the specific extraction conditions.

Table 2: Comparative Yields of Extraction Methods for Plant Waxes and Long-Chain Hydrocarbons

| Extraction Method | Principle | Typical Total Wax Yield (%) | Relative Hydrocarbon Yield | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 1.0 - 15.0 | High | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential thermal degradation of compounds. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO₂) as the solvent. | 0.5 - 6.0 | Very High (5.8% from Euphorbia macroclada vs 1.1% with Soxhlet) | "Green" solvent, high selectivity, shorter extraction times, cleaner extracts. | High initial equipment cost, may require a co-solvent for some applications. |

| Solvent Immersion (Maceration) | Soaking the plant material in a solvent at room temperature. | 0.5 - 5.0 | Moderate | Simple, requires minimal equipment. | Less efficient than other methods, long extraction times. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration. | 1.0 - 10.0 | High | Reduced extraction time and solvent consumption. | |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | 1.5 - 12.0 | High | Rapid extraction, reduced solvent use. |

Note: The relative hydrocarbon yield from SFE was found to be significantly higher than Soxhlet extraction for certain plant materials.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant material.

Protocol 1: Soxhlet Extraction

This protocol describes a classic and exhaustive method for extracting plant waxes.

Materials and Reagents:

-

Dried and finely ground plant material (e.g., leaves, stems)

-

n-Hexane (analytical grade)

-

Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

-

Heating mantle

-

Rotary evaporator

-

Glass wool

Procedure:

-

Place approximately 20-30 g of the dried, ground plant material into a cellulose thimble.

-

Lightly plug the top of the thimble with glass wool.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Fill a round-bottom flask to two-thirds of its volume with n-hexane.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the solvent using a heating mantle to initiate refluxing.

-

Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and transfer the solvent containing the extracted wax to a clean flask.

-

Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude wax extract.

-

Store the crude extract at 4°C for further analysis.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines a more environmentally friendly and selective extraction method.

Materials and Reagents:

-

Dried and finely ground plant material

-

Supercritical fluid extractor

-

High-purity carbon dioxide (CO₂)

-

Co-solvent (e.g., ethanol, optional)

Procedure:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Set the extraction parameters. Typical conditions for plant wax extraction are:

-

Pressure: 200-400 bar

-

Temperature: 40-60°C

-

CO₂ flow rate: 2-5 L/min

-

-

If a co-solvent is used, set the desired percentage (e.g., 5-10% ethanol).

-

Start the extraction process and collect the extract in a collection vessel. The extraction time will vary depending on the system and sample size but is typically shorter than Soxhlet extraction.

-

After the extraction is complete, depressurize the system safely.

-

Collect the crude wax extract from the collection vessel.

-

Store the crude extract at 4°C.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude wax extract.

Materials and Reagents:

-

Crude wax extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane (analytical grade)

-

Dichloromethane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Glass wool or cotton

-

Sand (acid-washed)

-

Collection vials or test tubes

Procedure:

-

Prepare the column by placing a small plug of glass wool or cotton at the bottom.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a packed bed.

-

Add another thin layer of sand on top of the silica gel.

-

Pre-elute the column with n-hexane until the packing is stable.

-

Dissolve the crude wax extract in a minimal amount of n-hexane or dichloromethane.

-

Carefully load the dissolved extract onto the top of the column.

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) to elute non-polar compounds like alkanes.

-

Gradually increase the solvent polarity by adding dichloromethane and then ethyl acetate to the mobile phase. A typical gradient could be:

-

100% n-Hexane

-

9:1 n-Hexane:Dichloromethane

-

8:2 n-Hexane:Dichloromethane

-

...

-

100% Dichloromethane

-

9:1 Dichloromethane:Ethyl Acetate

-

-

Collect fractions in separate vials. This compound, being a long-chain alcohol, will elute with a moderately polar solvent mixture.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the purified this compound and evaporate the solvent.

Protocol 4: Quantification by GC-MS after Derivatization

This protocol describes the derivatization of this compound and its subsequent quantification.

Materials and Reagents:

-

Purified this compound fraction

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous pyridine or other suitable solvent

-

Internal standard (e.g., tetracosane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Autosampler vials

Procedure:

-

Derivatization: a. Accurately weigh a known amount of the purified this compound fraction into a reaction vial. b. Add a known amount of the internal standard. c. Evaporate any remaining solvent under a gentle stream of nitrogen. d. Add 100 µL of anhydrous pyridine to dissolve the sample. e. Add 100 µL of BSTFA + 1% TMCS. f. Cap the vial tightly and heat at 60-70°C for 30 minutes. g. Cool the vial to room temperature. The sample is now ready for injection.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Set the GC oven temperature program (e.g., start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min). c. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-600) or in selected ion monitoring (SIM) mode for higher sensitivity. d. Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum. e. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the extraction and analysis process.

Caption: Experimental workflow for this compound extraction and analysis.

Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

-

n-Hexane and other organic solvents are flammable. Keep them away from open flames and heat sources.

-

Supercritical fluid extraction involves high pressures. Ensure the equipment is operated by trained personnel and all safety features are in place.

-

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Quantification of 1-Tricosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tricosanol is a long-chain saturated fatty alcohol with the chemical formula C₂₃H₄₈O. It is found in various natural sources, including plant waxes and beeswax.[1] This document provides detailed analytical methods for the quantitative analysis of this compound in various matrices, including plant materials, dietary supplements, and beeswax. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of volatile and semi-volatile compounds.[2] Due to the low volatility of this compound, a derivatization step is typically required to improve its chromatographic properties.[3]

Analytical Principles

The quantification of this compound by GC-MS involves several key steps:

-

Extraction: Isolation of this compound from the sample matrix using an appropriate solvent.

-

Derivatization: Chemical modification of the hydroxyl group of this compound to increase its volatility and thermal stability for GC analysis. The most common method is silylation.[3][4]

-

GC Separation: Separation of the derivatized this compound from other components in the extract on a chromatographic column.

-

MS Detection and Quantification: Detection of the derivatized this compound by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. Quantification is typically performed using an internal or external standard method.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of long-chain fatty alcohols, such as this compound, using GC-MS. These values are representative and should be determined for each specific matrix and instrument.

Table 1: Method Validation Parameters for this compound Quantification by GC-MS

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 10 - 1000 ng/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL | |

| Limit of Quantification (LOQ) | 2 - 15 ng/mL | |

| Accuracy (Recovery) | 90 - 110% | |

| Precision (RSD%) | < 15% |

Note: The values presented in this table are based on published data for analogous long-chain fatty alcohols and should be experimentally verified for the specific application of this compound quantification.

Experimental Protocols

Sample Preparation

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a flask.

-

Add 20 mL of a suitable organic solvent (e.g., hexane, chloroform, or a mixture thereof).

-

Extract the sample using one of the following methods:

-

Soxhlet Extraction: Extract for 4-6 hours.

-

Ultrasonic Bath: Sonicate for 30 minutes at room temperature.

-

Shaking: Shake at a constant speed for 1-2 hours.

-

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of hexane or chloroform) for derivatization.

-

Sample Homogenization: For capsules, open and combine the contents of several capsules. For tablets, grind several tablets to a fine powder.

-

Extraction:

-

Accurately weigh an amount of the homogenized sample equivalent to a single dose into a centrifuge tube.

-

Add 10 mL of a suitable solvent (e.g., a mixture of pentane and diethyl ether, 9:1 v/v).

-

Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

-

-

Centrifugation and Separation:

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of pyridine or chloroform) for derivatization.

-

-

Dissolution:

-

Accurately weigh approximately 0.5 g of beeswax into a flask.

-

Dissolve the beeswax in 10 mL of a suitable solvent like hexane or chloroform with gentle heating.

-

-

Cleanup (Optional, for complex matrices):

-

A solid-phase extraction (SPE) step can be used to remove interfering compounds.

-

Condition an appropriate SPE cartridge (e.g., silica) with the extraction solvent.

-

Load the dissolved beeswax sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the fraction containing this compound with a more polar solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in a known volume of a suitable solvent for derivatization.

-

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols, to increase their volatility for GC analysis.

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

-

Procedure:

-

Transfer 100 µL of the reconstituted sample extract into a micro-reaction vial.

-

Add 100 µL of anhydrous pyridine.

-

Add 200 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature before GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated long-chain alcohols. These parameters may need to be optimized for your specific instrument and column.

Table 2: Typical GC-MS Instrumental Parameters

| Parameter | Setting | Reference(s) |

| Gas Chromatograph | ||

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min (constant flow) | |

| Injection Mode | Splitless | |

| Injection Volume | 1 µL | |

| Injector Temperature | 280°C | |

| Oven Temperature Program | Initial: 150°C, hold for 2 min; Ramp: 10°C/min to 320°C, hold for 10 min | Adapted from |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | |

| Ion Source Temperature | 230°C | |

| Quadrupole Temperature | 150°C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | |

| SIM Ions for TMS-derivatized this compound | To be determined experimentally (e.g., molecular ion and characteristic fragments) |

Note: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The specific ions to monitor for the trimethylsilyl (TMS) derivative of this compound should be determined by analyzing a standard in full scan mode first.

Data Analysis and Quantification

-

Peak Identification: Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum compared to a pure standard.

-

Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound, derivatize them, and analyze them using the same GC-MS method. Plot a calibration curve of peak area versus concentration.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

Caption: General experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Tricosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tricosanol (C₂₃H₄₈O) is a long-chain primary fatty alcohol that can be found in various natural sources, including plant waxes and insect pheromones. Accurate and reliable quantification of this compound is crucial in various fields of research, including biochemistry, natural product chemistry, and environmental science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information.

Due to its low volatility and polar hydroxyl group, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic properties. The most common derivatization technique is silylation, which converts the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether. This application note provides a detailed protocol for the analysis of this compound using GC-MS following trimethylsilylation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its trimethylsilyl (TMS) derivative.

| Parameter | Value | Reference |

| This compound | ||

| Chemical Formula | C₂₃H₄₈O | [1][2] |

| Molecular Weight | 340.63 g/mol | [1][2] |

| CAS Number | 3133-01-5 | [1] |

| Kovats Retention Index (OV-1 column) | 2478 | |

| This compound TMS Derivative | ||

| Chemical Formula | C₂₆H₅₆OSi | |

| Molecular Weight | 412.81 g/mol | |

| Characteristic m/z ions | 73, 75, 129, 397 (M-15) | |

| Limit of Detection (LOD) Reference* | 3.47 ng/mL (for 1-triacontanol) |

*Note: The Limit of Detection (LOD) is provided for the similar long-chain fatty alcohol, 1-triacontanol, as a reference, determined by GC-MS in selected ion monitoring (SIM) mode. Actual LOD for this compound may vary depending on the instrument and method parameters.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For solid samples or biological tissues, an extraction step is necessary to isolate the lipid fraction containing this compound.

Materials:

-

Hexane (GC grade)

-

Isopropanol (GC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol for Solid Samples:

-

Homogenize the sample if necessary.

-

To approximately 1 gram of the homogenized sample, add 5 mL of a hexane:isopropanol (3:2, v/v) mixture.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the lipid extract to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

The dried extract is now ready for derivatization.

Derivatization: Trimethylsilylation

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ether.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Protocol:

-

Reconstitute the dried sample extract from the previous step in 100 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA with 1% TMCS to the reaction vial.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

GC Conditions:

-

Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 300°C for 10 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 50-600 for full scan analysis.

-

Selected Ion Monitoring (SIM) mode: For quantitative analysis, monitor the characteristic ions of the this compound TMS derivative (e.g., m/z 73, 129, 397).

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Experimental Use of 1-Tricosanol in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on the specific experimental use of 1-tricosanol in cell culture is limited. The following application notes and protocols are based on the known biological activities of structurally related long-chain fatty alcohols, such as triacontanol, and are provided as a hypothetical framework for research. All proposed experiments and expected outcomes should be empirically validated.

Application Notes

Introduction

This compound (C23H48O) is a long-chain saturated fatty alcohol. While its primary applications have been in the cosmetics and food industries, emerging research on other long-chain fatty alcohols suggests potential biological activity at the cellular level that warrants investigation. Notably, related compounds have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting that this compound may be a candidate for similar studies. The lipophilic nature of this compound necessitates careful consideration of solubilization for effective delivery in aqueous cell culture media.

Potential Applications in Cell Culture

-

Anti-cancer Research: Investigation of the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on various cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the molecular pathways affected by this compound, such as cell survival and apoptosis signaling cascades.

-

Drug Development: Use as a lead compound for the development of novel therapeutic agents, potentially in combination with existing chemotherapeutics.

Hypothesized Mechanism of Action

Based on studies of the related long-chain fatty alcohol, triacontanol, it is hypothesized that this compound may exert anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways.[1][2] Inhibition of these pathways can lead to a decrease in pro-survival signals and an increase in pro-apoptotic signals, ultimately resulting in cancer cell death.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on a generic cancer cell line (e.g., MCF-7 breast cancer cells), based on plausible outcomes extrapolated from studies on similar long-chain fatty alcohols. This data is for illustrative purposes only and must be experimentally determined.

| Parameter Assessed | Assay Type | Hypothetical IC50 Value (µM) | Hypothetical Observation at IC50 |

| Cell Viability | MTT Assay | 50 | 50% reduction in cell viability after 48 hours of treatment. |

| Apoptosis Induction | Annexin V Assay | 50 | Significant increase in the percentage of apoptotic cells (Annexin V positive) compared to vehicle control after 24 hours. |

| Cell Cycle Progression | PI Staining | 50 | Arrest of cells in the G2/M phase of the cell cycle, indicating a potential disruption of mitotic processes. |

| NF-κB Activity | Western Blot | 50 | Decreased phosphorylation of NF-κB p65 subunit, suggesting inhibition of the NF-κB signaling pathway. |

| Akt Activation | Western Blot | 50 | Reduced phosphorylation of Akt at Ser473, indicating suppression of the PI3K/Akt survival pathway. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Objective: To prepare a sterile stock solution of this compound for cell culture experiments.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

-

-

Procedure:

-

Due to its hydrophobic nature, this compound is insoluble in water. Prepare a stock solution in a suitable organic solvent such as DMSO.

-

Weigh out a desired amount of this compound powder under sterile conditions.

-

Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol 2: Cell Viability (MTT) Assay

-

Objective: To determine the effect of this compound on the viability of a cancer cell line.[3][4][5]

-

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Protocol 3: Apoptosis (Annexin V) Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 4: Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

-

Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 5: Western Blot Analysis of Signaling Proteins

-

Objective: To investigate the effect of this compound on the expression and activation of key proteins in apoptosis and survival pathways.

-

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Normalize the expression of target proteins to a loading control like β-actin.

-

Mandatory Visualizations

Caption: Experimental workflow for investigating the effects of this compound in cell culture.

Caption: Hypothesized signaling pathway modulated by this compound in cancer cells.

References

- 1. Superior anti-neoplastic activities of triacontanol-PEG conjugate: synthesis, characterization and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superior anti-neoplastic activities of triacontanol-PEG conjugate: synthesis, characterization and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Supercritical Fluid Extraction of Fatty Alcohols from Biomass

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of fatty alcohols from biomass using supercritical fluid extraction (SFE). The information compiled herein is intended to guide researchers, scientists, and drug development professionals in utilizing this green and efficient technology for the isolation of high-value fatty alcohols for various applications, including pharmaceuticals, nutraceuticals, and cosmetics.

Introduction to Supercritical Fluid Extraction of Fatty Alcohols

Fatty alcohols are long-chain aliphatic alcohols derived from natural sources, such as plant waxes and microalgae. They possess a range of biological activities and are valuable ingredients in various industries. Supercritical fluid extraction, particularly using carbon dioxide (scCO₂), has emerged as a superior alternative to traditional solvent extraction methods for obtaining high-purity fatty alcohols from biomass.[1][2]

The advantages of using scCO₂ include its non-toxic nature, low critical temperature and pressure, and the ability to tune its solvent power by modifying pressure and temperature.[3] This allows for selective extraction and fractionation of target compounds, resulting in solvent-free extracts with high purity.[1][2]

Biomass Sources for Fatty Alcohol Extraction

Several biomass sources are rich in fatty alcohols, primarily in the form of wax esters. These esters can be saponified before or after extraction to yield free fatty alcohols. Common biomass sources include:

-

Sugarcane Wax: A byproduct of the sugar industry, sugarcane wax is a rich source of policosanols, a mixture of long-chain fatty alcohols. Key components include 1-octacosanol, 1-triacontanol, and 1-hexacosanol.

-

Candelilla Wax: Derived from the leaves of the Euphorbia cerifera or Euphorbia antisyphilitica shrubs, this wax contains a significant fraction of high molecular weight esters, free fatty acids, and alcohols.

-

Plant Waxes (General): Many plants have a waxy outer layer on their leaves and stems that contains fatty alcohols.

-

Microalgae: Certain species of microalgae can be cultivated to produce significant quantities of lipids, which can be a source of fatty alcohols.

Data Presentation: Quantitative Analysis of Fatty Alcohol Extraction

The yield and composition of fatty alcohols obtained through SFE are highly dependent on the extraction parameters. The following tables summarize quantitative data from studies on the SFE of fatty alcohols from sugarcane wax, a prominent biomass source.

Table 1: Influence of Supercritical CO₂ Extraction Parameters on Total Fatty Alcohol Yield from Sugarcane Crude Wax

| Pressure (bar) | Temperature (°C) | KOH in Saponification (%) | Total Fatty Alcohol Yield (wt%) | Purity of n-alcohols in Extract (wt%) | Reference |

| 300 | 50 | 1 | 0.85 | - | |

| 350 | 50 | 1 | 1.10 | - | |

| 300 | 100 | 1 | 1.25 | - | |

| 350 | 100 | 1 | 1.50 | - | |

| 300 | 50 | 20 | 1.20 | - | |

| 350 | 50 | 20 | 1.60 | - | |

| 300 | 100 | 20 | 1.75 | - | |

| 350 | 100 | 20 | 1.90 | 78.24 |

Note: The yield is defined as the weight percentage of the alcohol fraction extracted at supercritical conditions from the starting sugarcane crude wax material.

Table 2: Composition of Fatty Alcohols in Supercritical CO₂ Extracts from Saponified Sugarcane Wax

| Fatty Alcohol | Retention Time (min) | Composition (%) |

| 1-Docosanol (C22) | - | 0.1-0.5 |

| 1-Tetracosanol (C24) | - | 2-5 |

| 1-Hexacosanol (C26) | - | 5-10 |

| 1-Heptacosanol (C27) | - | 1-3 |

| 1-Octacosanol (C28) | 28.9 | 60-70 |

| 1-Nonacosanol (C29) | - | 0.5-2 |

| 1-Triacontanol (C30) | - | 10-15 |

| 1-Dotriacontanol (C32) | - | 1-3 |

| 1-Tetratriacontanol (C34) | - | 0.1-0.5 |

Note: Composition percentages are typical ranges found in policosanol from sugarcane wax. The exact composition can vary based on the sugarcane variety and extraction/purification methods.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the supercritical fluid extraction and analysis of fatty alcohols from biomass.

Protocol 1: Supercritical CO₂ Extraction of Fatty Alcohols from Sugarcane Wax

This protocol is based on the methodology described by de Lucas et al. (2007).

Objective: To extract long-chain fatty alcohols from sugarcane crude wax using supercritical CO₂.

Materials and Equipment:

-

Sugarcane crude wax

-

Potassium hydroxide (KOH)

-

Supercritical fluid extractor system

-

High-pressure pump for CO₂

-

Extraction vessel

-

Separators (two in series)

-

Heating and cooling systems

-

Grinder or flaker

-

Analytical balance

-

CO₂ (99.99% purity)

Procedure:

-

Biomass Preparation (Saponification):

-

Melt the sugarcane crude wax at approximately 90°C.

-

Add the desired amount of powdered KOH (e.g., 20% w/w of the crude wax).

-

Stir the mixture vigorously for 1 hour at 90°C to ensure complete saponification of the wax esters.

-

Cool the saponified wax mixture and form it into flakes of approximately 2 mm thickness to increase the surface area for extraction.

-

-

Supercritical Fluid Extraction:

-

Weigh approximately 100 g of the saponified sugarcane wax flakes and place them into the extraction vessel. Use glass wool at the top and bottom of the vessel to prevent entrainment of solid particles.

-

Pressurize the system with CO₂ to the desired extraction pressure (e.g., 350 bar) using the high-pressure pump.

-

Heat the extraction vessel to the desired temperature (e.g., 100°C).

-

Set the CO₂ flow rate to 1 SL/min.

-

Maintain the extraction for a period of 2 hours.

-

Collect the extract in two sequential separators. The first separator is maintained at conditions to precipitate the fatty alcohols (e.g., reduced pressure and temperature), while the second separator can collect more volatile components.

-

After the extraction is complete, depressurize the system safely.

-

Collect the white powder rich in fatty alcohols from the first separator and determine its weight gravimetrically.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Alcohols

This protocol provides a general method for the analysis of fatty alcohols (policosanols) and can be adapted from methodologies described for policosanol analysis.

Objective: To identify and quantify the individual fatty alcohols in the SFE extract.

Materials and Equipment:

-

SFE extract containing fatty alcohols

-

Internal standard (e.g., 1-eicosanol)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Solvent (e.g., chloroform)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5HT, 30 m x 0.25 mm, 0.1 µm)

-

Autosampler

-

Vials and syringes

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a known amount of the SFE extract and dissolve it in a known volume of chloroform.

-

Add a known amount of the internal standard (1-eicosanol) to the sample solution.

-

Add the derivatizing agent (MSTFA) to the solution. For example, add 0.1 mL of MSTFA to 1 mL of the chloroform solution.

-

Heat the mixture at 60°C for 15 minutes to facilitate the conversion of the fatty alcohols to their trimethylsilyl (TMS) derivatives. This step is crucial for improving the volatility and chromatographic behavior of the long-chain alcohols.

-

-

GC-MS Analysis:

-

Set up the GC-MS system with the appropriate column and parameters.

-

Injector: Set the temperature to 230°C and use a split ratio (e.g., 6:1).

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 5 minutes.

-

Ramp 1: Increase to 270°C at a rate of 20°C/min, hold for 1 minute.

-

Ramp 2: Increase to 310°C at a rate of 5°C/min, hold for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Set the ion source temperature to 200°C.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

-

Data Analysis:

-

Identify the individual fatty alcohol TMS derivatives based on their retention times and mass spectra by comparing them to known standards or a mass spectral library.

-

Quantify each fatty alcohol by comparing its peak area to the peak area of the internal standard. Create a calibration curve using standards of the fatty alcohols of interest for accurate quantification.

-

Visualizations

Experimental Workflow for SFE of Fatty Alcohols

Caption: Workflow for the extraction and analysis of fatty alcohols from biomass.

Logical Relationship of SFE Parameters

Caption: Key parameters influencing the outcome of supercritical fluid extraction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tricosanol

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 1-tricosanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable laboratory-scale method for synthesizing this compound?

A common and reliable method is the reduction of tricosanoic acid.[1][2] Tricosanoic acid can be synthesized from commercially available, shorter-chain fatty acids through chain elongation techniques, followed by reduction to the corresponding alcohol.

Q2: What are the most critical factors for achieving a high yield in this compound synthesis?

The most critical factors include:

-

Purity of Starting Materials: Using high-purity precursors, such as tricosanoic acid, is essential to minimize side reactions and simplify purification.

-

Anhydrous Reaction Conditions: For reactions involving organometallic reagents (e.g., Grignard reagents) or metal hydrides (e.g., Lithium Aluminum Hydride), the exclusion of moisture is paramount to prevent the quenching of the reagent and reduction in yield.

-

Efficient Purification: Due to the waxy nature of this compound, purification can be challenging. Recrystallization from a suitable solvent system is a highly effective method for removing impurities.

Q3: How can I purify the final this compound product?

Purification is typically achieved through recrystallization. Given that this compound is a long-chain fatty alcohol, it is insoluble in water but soluble in many organic solvents.[1] The choice of solvent is critical; a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Common solvents for recrystallizing long-chain alcohols include ethanol, acetone, and ethyl acetate.

Q4: What are the expected spectroscopic signatures for this compound?

-

¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl group (CH₃), a broad singlet for the hydroxyl proton (-OH), a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH), and a large, broad signal for the repeating methylene units of the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the terminal methyl carbon, the carbon bearing the hydroxyl group, and a series of signals for the methylene carbons in the chain.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group. Strong C-H stretching absorptions will also be present around 2850-2960 cm⁻¹.

Troubleshooting Guides

This section addresses specific issues that may arise during a multi-step synthesis of this compound, starting from behenic acid (C22:0) via Arndt-Eistert homologation to tricosanoic acid (C23:0), followed by reduction to this compound.

Part 1: Chain Elongation of Behenic Acid to Tricosanoic Acid (Arndt-Eistert Synthesis)

| Problem | Possible Cause(s) | Solution(s) |

| Low yield of behenoyl chloride | Incomplete reaction with thionyl chloride. Hydrolysis of the acid chloride due to moisture. | Ensure behenic acid is completely dry. Use a freshly opened or distilled bottle of thionyl chloride. Perform the reaction under an inert atmosphere (nitrogen or argon). |

| Low yield of the diazoketone intermediate | Incomplete reaction of the acid chloride with diazomethane. Decomposition of diazomethane. | Generate diazomethane in situ and use it immediately. Maintain a low reaction temperature (0 °C) to prevent decomposition of diazomethane. |

| Formation of byproducts during Wolff rearrangement | Presence of impurities that can react with the ketene intermediate. | Ensure all glassware is scrupulously clean. Use high-purity solvents. |

| Difficulty in purifying tricosanoic acid | Contamination with unreacted behenic acid or other side products. | Recrystallize the crude tricosanoic acid from a suitable solvent such as ethanol or acetone. Multiple recrystallizations may be necessary. |

Part 2: Reduction of Tricosanoic Acid to this compound

| Problem | Possible Cause(s) | Solution(s) |

| Low or no yield of this compound | Inactive reducing agent (e.g., Lithium Aluminum Hydride, LAH). Presence of moisture in the reaction. Insufficient amount of reducing agent. | Use a fresh, unopened container of LAH or test the activity of the existing batch. Ensure all glassware and solvents are rigorously dried. Use a molar excess of the reducing agent. |

| Incomplete reaction | Poor solubility of tricosanoic acid in the reaction solvent. Insufficient reaction time or temperature. | Use a co-solvent to improve the solubility of the starting material. Increase the reaction time or gently heat the reaction mixture (if the reducing agent is stable at higher temperatures). |